5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol
Brand Name: Vulcanchem
CAS No.: 591760-05-3
VCID: VC6602324
InChI: InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h1,5-8,14H,9-10H2,2-3H3
SMILES: CC(CCC1=CC=C(C=C1)OC)(C#C)O
Molecular Formula: C13H16O2
Molecular Weight: 204.269

5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol

CAS No.: 591760-05-3

Cat. No.: VC6602324

Molecular Formula: C13H16O2

Molecular Weight: 204.269

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol - 591760-05-3

Specification

CAS No. 591760-05-3
Molecular Formula C13H16O2
Molecular Weight 204.269
IUPAC Name 5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol
Standard InChI InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h1,5-8,14H,9-10H2,2-3H3
Standard InChI Key IQYKMHXFGUOKBB-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)OC)(C#C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol features a propargyl alcohol backbone (C≡C-OH\text{C≡C-OH}) substituted at the 3-position with a methyl group and at the 5-position with a 4-methoxyphenyl moiety. The IUPAC name, 5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol, reflects this arrangement, while its SMILES string (\text{CC(CCC1=CC=C(C=C1)OC)(C#C)O}) provides a machine-readable representation of its connectivity. The presence of both electron-donating methoxy groups and a strained alkyne bond creates a unique electronic profile that influences its reactivity and intermolecular interactions.

Physicochemical Properties

Key physicochemical properties are summarized in Table 1. The compound’s solubility profile remains uncharacterized, though analogous propargyl alcohols typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Its logP\text{logP} value, predicted to be ~2.3, suggests moderate lipophilicity, which may enhance membrane permeability in biological systems.

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)-3-methylpent-1-yn-3-ol

PropertyValue
CAS No.591760-05-3
Molecular FormulaC13H16O2\text{C}_{13}\text{H}_{16}\text{O}_{2}
Molecular Weight204.269 g/mol
IUPAC Name5-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol
SMILESCC(CCC1=CC=C(C=C1)OC)(C#C)O
InChIKeyIQYKMHXFGUOKBB-UHFFFAOYSA-N

Synthesis and Characterization

SubstrateCatalystTemperatureYield
Propanal + N-aryl imineBrønsted acid-60°C90%

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. In related compounds, 1H^1\text{H}-NMR spectra exhibit characteristic alkynyl proton resonances at δ 2.1–2.3 ppm and methoxy singlets near δ 3.8 ppm . For instance, (2R,3S)-3-(3-methoxyphenylamino)-2-methyl-5-phenylpent-4-yn-1-ol showed aromatic protons at δ 6.35–7.39 ppm and a methoxy singlet at δ 3.79 ppm . HRMS data for analogous compounds, such as C31H26BrClNO\text{C}_{31}\text{H}_{26}\text{BrClNO} ([M+H]+^+ m/z 542.0881), confirm molecular formulae with <2 ppm mass accuracy .

Future Research Directions

Mechanistic and Toxicological Studies

Priority should be given to in vitro toxicity assays (e.g., HepG2 cell viability) and metabolic stability studies using liver microsomes. Molecular docking could predict interactions with targets like COX-2 or bacterial topoisomerases.

Synthetic Methodology Development

Exploring asymmetric catalysis to access enantiomerically pure forms could enhance pharmacological utility. Pd-catalyzed annulation, as demonstrated for benzo[a]fluorene synthesis , might adapt to generate polycyclic derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy group (e.g., replacing it with halogens or alkyl chains) could optimize bioactivity. Table 3 proposes derivative structures for SAR exploration.

Table 3: Proposed Derivatives for SAR Studies

DerivativeModificationHypothesized Impact
5-(4-Hydroxyphenyl)Replace methoxy with -OHIncreased polarity
3-TrifluoromethylSubstitute methyl with -CF3Enhanced metabolic stability

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